molecular formula C17H20FN3O2 B2745908 4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-34-0

4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2745908
CAS RN: 929979-34-0
M. Wt: 317.364
InChI Key: YVMBESTVPGDRTL-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.364. The purity is usually 95%.
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Scientific Research Applications

Inhibitor Development for Therapeutic Applications

This compound and its derivatives have been explored for their potential as inhibitors in therapeutic applications. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have been investigated for their inhibitory activity against human neutrophil elastase (HNE), suggesting potential for treating diseases involving HNE activity through topical pulmonary application via inhalation (Expert Opinion on Therapeutic Patents, 2009).

Fluorescence and Imaging Agent Development

The compound's derivatives have shown promising applications in the development of fluorescent and imaging agents. A study on fluorodipyrrinones highlights the synthesis of highly fluorescent analogs from non-fluorescent fluorophenyldipyrrinones, demonstrating potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism (Tetrahedron, 2006).

Crystal Structure Analysis for Drug Design

Understanding the crystal structure of chemical compounds is crucial for drug design and medicinal chemistry. Research on the structural investigation of pyrido[1,2-c]pyrimidine derivatives provides insights into the formation of centrosymmetric dimers and the molecular conformation, which is valuable for designing drugs with specific properties (Zeitschrift für Naturforschung B, 2000).

Optical Properties for Material Science Applications

The exploration of the optical properties of pyrrolo[3,2-b]pyrrole derivatives has led to the development of materials with intriguing optical characteristics. These materials, known for their strong blue fluorescence and high quantum yields, are suitable for applications in material science, including as components in optical devices (The Journal of Organic Chemistry, 2014).

properties

IUPAC Name

4-(3-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-3-4-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-5-7-12(18)9-11/h5-7,9,15H,2-4,8,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBESTVPGDRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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